molecular formula C12H14O B1580967 4-Methyl-2-phenylpent-2-enal CAS No. 26643-91-4

4-Methyl-2-phenylpent-2-enal

Cat. No. B1580967
CAS RN: 26643-91-4
M. Wt: 174.24 g/mol
InChI Key: ULRYRAHIBWLZKC-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpent-2-enal is an organic compound with a molecular formula of C12H14O . It has a cocoa-like aroma and is often used in chocolate and cocoa-type flavors .


Synthesis Analysis

This compound may be prepared by the aldolic condensation of the corresponding aldehydes in the presence of a basic catalyst .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-phenylpent-2-enal includes a total of 27 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde .


Physical And Chemical Properties Analysis

4-Methyl-2-phenylpent-2-enal is a colorless to slightly yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 295.1±10.0 °C at 760 mmHg, and a flash point of 113.9±14.3 °C . It is soluble in oils and ethanol but insoluble in water .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

4-methyl-2-phenylpent-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRYRAHIBWLZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865311
Record name 4-Methyl-2-phenyl-2-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; Cocoa-like aroma
Record name 4-Methyl-2-phenyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 4-Methyl-2-phenyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-0.986
Record name 4-Methyl-2-phenyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Methyl-2-phenyl-2-pentenal

CAS RN

26643-91-4
Record name 4-Methyl-2-phenyl-2-pentenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26643-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetaldehyde, .alpha.-(2-methylpropylidene)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methyl-2-phenyl-2-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-phenyl-2-pentenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-methyl-2-phenylpent-2-enal thiosemicarbazone?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of the compound, which is C13H17N3S []. Using this information, we can calculate the molecular weight to be 247.36 g/mol.

Q2: Can you describe the key structural features of 4-methyl-2-phenylpent-2-enal thiosemicarbazone as determined by the study?

A2: The study reveals that in the solid state, the molecule of 4-methyl-2-phenylpent-2-enal thiosemicarbazone exhibits a specific spatial arrangement. The thiosemicarbazone moiety, which is mostly planar, is twisted relative to the phenyl ring by an angle of 53.15° []. This information suggests limited conjugation between these two parts of the molecule. Additionally, the crystal structure reveals the formation of hydrogen bonds between the N-H groups and the sulfur atom (N—H...S), leading to the creation of layers stacked along the crystallographic direction denoted as (100) [].

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